Cas no 207446-89-7 (2H-Naphtho[8a,1-b]furan-2-one,decahydro- 10-hydroxy-3,6-dimethyl-9-methylene-,(3R,- 3aS,6R,6aS,10S,10aS)-)

2H-Naphtho[8a,1-b]furan-2-one,decahydro- 10-hydroxy-3,6-dimethyl-9-methylene-,(3R,- 3aS,6R,6aS,10S,10aS)- structure
207446-89-7 structure
Nome del prodotto:2H-Naphtho[8a,1-b]furan-2-one,decahydro- 10-hydroxy-3,6-dimethyl-9-methylene-,(3R,- 3aS,6R,6aS,10S,10aS)-
Numero CAS:207446-89-7
MF:C15H22O3
MW:250.333384990692
CID:837736
PubChem ID:73193283

2H-Naphtho[8a,1-b]furan-2-one,decahydro- 10-hydroxy-3,6-dimethyl-9-methylene-,(3R,- 3aS,6R,6aS,10S,10aS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2H-Naphtho[8a,1-b]furan-2-one,decahydro- 10-hydroxy-3,6-dimethyl-9-methylene-,(3R,- 3aS,6R,6aS,10S,10aS)-
    • (3R,3aS,6R,6aS,10R,10aS)-10-Hydroxy-3,6-dimethyl-9-methylenedecah ydro-2H-naphtho[8a,1-b]furan-2-one
    • Arteannuin L
    • Arsinous acid,dimethyl-,2-hydroxyethyl ester
    • 5-Hydroxy-4(15)-cadinen-12
    • [ "5-Hydroxy-4(15)-cadinen-12", "6-olide" ]
    • 207446-89-7
    • 10-hydroxy-3,6-dimethyl-9-methylidene-decahydro-2H-naphtho[4a,4-b]furan-2-one
    • DA-71047
    • CS-0103704
    • (3R,3aS,6R,6aS,10R,10aS)-10-hydroxy-3,6-dimethyl-9-methylidene-3a,4,5,6,6a,7,8,10-octahydro-3H-benzo[h][1]benzofuran-2-one
    • AKOS032962357
    • FS-9542
    • HY-129117
    • Inchi: InChI=1S/C15H22O3/c1-8-4-7-12-10(3)14(17)18-15(12)11(8)6-5-9(2)13(15)16/h8,10-13,16H,2,4-7H2,1,3H3
    • Chiave InChI: PJCCSJGLHBNKPR-UHFFFAOYSA-N
    • Sorrisi: CC1CCC2C(C(=O)OC23C1CCC(=C)C3O)C

Proprietà calcolate

  • Massa esatta: 250.15700
  • Massa monoisotopica: 250.15689456g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 0
  • Complessità: 403
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 6
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 46.5Ų
  • XLogP3: 2.3

Proprietà sperimentali

  • Colore/forma: Oil
  • Densità: 1.1±0.1 g/cm3
  • Punto di ebollizione: 420.7±38.0 °C at 760 mmHg
  • Punto di infiammabilità: 178.0±19.5 °C
  • PSA: 46.53000
  • LogP: 2.29130
  • Pressione di vapore: 0.0±2.2 mmHg at 25°C

2H-Naphtho[8a,1-b]furan-2-one,decahydro- 10-hydroxy-3,6-dimethyl-9-methylene-,(3R,- 3aS,6R,6aS,10S,10aS)- Informazioni sulla sicurezza

Fornitori consigliati
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd